molecular formula C15H14O3 B8598066 4'-Methoxybenzoin

4'-Methoxybenzoin

Cat. No.: B8598066
M. Wt: 242.27 g/mol
InChI Key: IAAJKEZGSMXKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methoxybenzoin is a benzoin derivative characterized by a methoxy (-OCH₃) substituent at the 4'-position of one aromatic ring. Its molecular formula is C₁₅H₁₄O₃, derived from the benzoin core structure (two benzene rings connected via a ketone and hydroxyl group) with a methoxy group at the para position of the second ring (C₆H₅CHOHCOC₆H₄OCH₃) .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-hydroxy-2-(4-methoxyphenyl)-1-phenylethanone

InChI

InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,15,17H,1H3

InChI Key

IAAJKEZGSMXKAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent position (e.g., 4'- vs. 4-) significantly impacts stability and isomerization behavior .
  • Electron-withdrawing groups (e.g., Cl) increase solubility in polar solvents, while electron-donating groups (e.g., OCH₃, N(CH₃)₂) reduce solubility .

Benzoic Acid Derivatives

This compound shares functional group similarities with 4-methoxy-substituted benzoic acid derivatives. Below is a comparative analysis:

Compound Molecular Formula Key Features Synthesis Method Applications References
4-Methoxybenzoic Acid C₈H₈O₃ Precursor for esters and hydrazides Direct methoxylation of benzoic acid Pharmaceuticals, agrochemicals
4-Methoxybenzoic Acid Hydrazide C₈H₁₀N₂O₂ Hydrazide derivative Reaction of 4-methoxybenzoic acid with hydrazine Antimicrobial agents
4-(Methoxymethyl)benzoic Acid C₉H₁₀O₃ Methoxymethyl side chain Multi-step alkylation/oxidation Polymer additives, intermediates
Isopentyl 4-Methoxybenzoate C₁₃H₁₈O₃ Ester derivative Esterification of 4-methoxybenzoic acid Fragrances, flavoring agents

Key Observations :

  • Ester derivatives (e.g., isopentyl 4-methoxybenzoate) are synthesized via acid-catalyzed esterification .
  • Hydrazides and thiobenzamides (e.g., 4-Methoxythiobenzamide) exhibit bioactivity, making them valuable in medicinal chemistry .

Other Structurally Related Compounds

  • 4-Methoxycarbonylbenzoic Acid (C₁₀H₁₀O₅): Features a methoxycarbonyl (-COOCH₃) group. Used in peptide synthesis and HPLC analysis due to its polarity .
  • 4-Ethylthiobenzoic Acid (C₉H₁₀O₂S): Contains a thioether group, enhancing metal-binding capacity for catalytic applications .

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